molecular formula C21H18BF2N3O B605998 BDP R6G alkyne CAS No. 2006345-31-7

BDP R6G alkyne

Cat. No.: B605998
CAS No.: 2006345-31-7
M. Wt: 77.2
InChI Key: FYYXFSSDBMYMQI-UHFFFAOYSA-N
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Description

BDP R6G alkyne is a borondipyrromethene dye that has been specifically tuned to match the excitation and emission channels of the classical rhodamine 6G dye. This compound is known for its high extinction coefficient and excellent quantum yield, making it ideal for various labeling applications. The terminal alkyne derivative of BDP R6G is particularly useful for click chemistry, a powerful tool for bioconjugation and molecular labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDP R6G alkyne involves the preparation of the borondipyrromethene core followed by the introduction of the alkyne functional group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BDP R6G alkyne primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage.

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the BDP R6G dye .

Scientific Research Applications

BDP R6G alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BDP R6G alkyne involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azides. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process. The resulting conjugates are highly stable and retain the fluorescent properties of the BDP R6G dye, making them useful for various applications .

Comparison with Similar Compounds

BDP R6G alkyne is unique due to its high extinction coefficient, excellent quantum yield, and photostability. Similar compounds include:

This compound stands out due to its terminal alkyne group, which allows for highly efficient and specific click chemistry reactions, making it a versatile tool in various scientific and industrial applications .

Properties

IUPAC Name

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYXFSSDBMYMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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